(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid
CAS No.: 1167437-28-6
Cat. No.: VC2656197
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1167437-28-6 |
|---|---|
| Molecular Formula | C6H4BClF3NO2 |
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | [2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H |
| Standard InChI Key | GBNMDZQANRHEDY-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O |
Introduction
Chemical Identity and Structural Characteristics
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound characterized by its distinctive structure and specific chemical properties. This compound serves as a crucial building block in organic synthesis, enabling the creation of complex molecules through various coupling reactions.
Chemical Properties
The compound demonstrates several defining chemical properties that contribute to its significance in synthetic chemistry:
| Property | Value |
|---|---|
| Chemical Formula | C6H4BClF3NO2 |
| Molecular Weight | 225.36 g/mol |
| CAS Number | 1167437-28-6 |
| MDL Number | MFCD12964588 |
| IUPAC Name | (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid |
| Synonyms | 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid |
| Storage Temperature | Refrigerator |
The molecule's structural composition includes a pyridine ring with three key substituents: a boronic acid group (-B(OH)2) at the 4-position, a chlorine atom at the 2-position, and a trifluoromethyl group (-CF3) at the 5-position . This particular arrangement of functional groups imparts unique reactivity patterns and stability characteristics to the compound.
Physical Properties
Based on information about similar boronic acid compounds, (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid likely presents as a crystalline solid at room temperature. The recommended refrigerated storage conditions suggest sensitivity to elevated temperatures and possibly to moisture or air exposure . The presence of the trifluoromethyl group typically enhances solubility in organic solvents compared to non-fluorinated analogs, a property that facilitates its use in various synthetic applications.
Synthesis Methods
The preparation of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid requires precise synthetic approaches to ensure high purity and yield. Various methodologies have been developed, each with specific advantages depending on the desired application.
Primary Synthetic Route
The primary synthetic pathway for (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves directed ortho-lithiation and boronation of 2-chloro-5-trifluoromethylpyridine. This methodology capitalizes on selective deprotonation of the pyridine ring at the 4-position, followed by quenching with an appropriate boron electrophile to introduce the boronic acid functionality.
Related Synthetic Considerations
Applications in Organic Synthesis
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid demonstrates significant utility across various domains of organic synthesis, particularly in coupling reactions that enable the construction of complex molecular frameworks.
Cross-Coupling Reactions
The compound serves as a valuable synthetic intermediate in various cross-coupling reactions, with particular significance in Suzuki-Miyaura coupling processes. This reaction facilitates carbon-carbon bond formation between the pyridine moiety and various aryl or heteroaryl halides, enabling the construction of complex molecular architectures essential for pharmaceutical and agrochemical development.
Synthetic Advantages
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid offers several distinct advantages in synthetic applications:
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The trifluoromethyl group introduces unique electronic properties and can enhance metabolic stability in pharmaceutical compounds
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The 2-chloro substituent provides an additional functional handle for further transformations or can be maintained as a structural feature in the final product
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The pyridine ring represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds
These characteristics make the compound particularly valuable in the synthesis of specialized molecules with specific functional requirements.
Comparison with Related Compounds
When compared to simpler pyridine boronic acids such as pyridine-2-boronic acid (C5H6BNO2, MW 122.92 g/mol), (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid offers a more electronically and sterically differentiated structure . This structural complexity provides distinct reactivity patterns and enables more specific interactions in both synthetic and biological contexts.
The compound also demonstrates important structural relationships with 2-chloro-5-trifluoromethylpyridine, which itself serves as an important intermediate in the preparation of herbicidal compounds . This connection highlights the importance of the pyridine scaffold with these specific substituents in agrochemical applications.
Biological and Pharmaceutical Applications
The structural features of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid contribute to its potential utility in various biological and pharmaceutical applications.
Medicinal Chemistry Significance
The pyridinyl moiety in (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid can facilitate significant interactions with biological targets, potentially contributing to the development of novel pharmaceutical agents. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, enabling specific interactions with protein binding sites that can be crucial for biological activity.
Structure-Activity Relationships
The chlorine and trifluoromethyl substituents significantly influence the activity and pharmacokinetic properties of molecules derived from this compound:
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The trifluoromethyl group typically enhances lipophilicity and metabolic stability
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The chloro substituent can participate in halogen bonding interactions with biological targets
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The combination of these substituents modifies the electron distribution within the pyridine ring, affecting its basicity and interactions with target proteins
These characteristics make compounds derived from (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid potentially valuable in developing molecules with specific pharmacological profiles.
Current Research and Future Directions
Research involving (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid continues to evolve, offering new insights and applications across various scientific disciplines.
Recent Developments
Recent research has focused on expanding the utility of boronic acid derivatives like (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid in organic synthesis. Advances in catalyst systems, reaction conditions, and mechanistic understanding have enhanced the efficiency and scope of cross-coupling reactions involving these compounds.
Emerging Applications
Emerging applications for (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid include:
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Development of fluorinated heterocycles for molecular imaging applications
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Creation of novel agrochemical agents with improved environmental profiles
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Exploration of trifluoromethylated pyridines as building blocks for materials science
Research Opportunities
Significant research opportunities remain in several areas:
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Development of more efficient and selective methods for synthesizing functionalized pyridylboronic acids
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Exploration of the full potential of these compounds in medicinal chemistry and drug discovery
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Investigation of structure-activity relationships of trifluoromethylated heterocycles in biological systems
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Optimization of reaction conditions for challenging cross-coupling reactions involving these specialized boronic acids
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